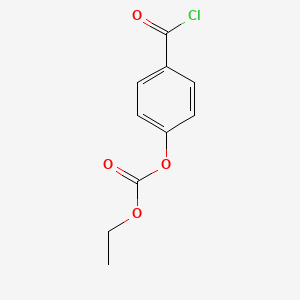

4-(Chlorocarbonyl)phenyl ethyl carbonate

説明

4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate (CAS: 18780-68-2) is an organochlorine compound with the molecular formula C₁₂H₁₃ClO₆ and a molecular weight of 288.685 g/mol . Its structure features:

特性

IUPAC Name |

(4-carbonochloridoylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKLCHCUARAYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521016 | |

| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-26-8 | |

| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(carbonochloridoyl)phenyl ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl ethyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反応の分析

Types of Reactions: 4-(Chlorocarbonyl)phenyl ethyl carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond in the carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and ethyl alcohol.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl ethyl carbonates.

Hydrolysis: 4-(Chlorocarbonyl)phenol and ethyl alcohol.

Reduction: Corresponding alcohols.

科学的研究の応用

4-(Chlorocarbonyl)phenyl ethyl carbonate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Drug Synthesis: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Polymer Chemistry: It is employed in the synthesis of polymers with specific properties for industrial applications.

Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.

作用機序

The mechanism of action of 4-(Chlorocarbonyl)phenyl ethyl carbonate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carbonate group can participate in hydrolysis and reduction reactions. These reactions enable the compound to act as a versatile intermediate in various chemical processes .

類似化合物との比較

Physicochemical Properties :

Comparison with Structurally Similar Compounds

N-[4-(Chlorocarbonyl)phenyl] Maleimide (Cl-CPMI)

- Structure : Maleimide ring attached to a chlorocarbonyl-substituted phenyl group.

- Molecular Weight: Not explicitly stated; synthesized from p-CPMI and thionyl chloride .

- Key Properties: Melting Point: 168–169°C . Reactivity: Combines electrophilic chlorocarbonyl with maleimide’s dienophile characteristics.

- Applications :

- Comparison : Unlike the target compound, Cl-CPMI lacks methoxy and ethyl carbonate groups, prioritizing polymer stabilization over pharmaceutical synthesis .

Ethyl 4-(4'-Ethoxyphenoxycarbonyl)phenyl Carbonate (CAS: 33926-25-9)

- Structure: Ethoxyphenoxycarbonyl group replaces chlorocarbonyl and methoxy substituents.

- Molecular Formula : C₁₈H₁₈O₆; MW : 330.3 g/mol.

- Key Properties :

- Applications: Not explicitly stated, but similar carbonate esters are used as intermediates in organic synthesis.

- Comparison : The ethoxy group increases hydrophobicity, altering solubility and reactivity compared to the target compound’s methoxy and chlorocarbonyl motifs .

[2,6-Dimethoxy-4-(morpholine-4-carbonyl)phenyl] Ethyl Carbonate

- Structure : Morpholine-carbonyl replaces chlorocarbonyl.

- Molecular Weight : 339.34 g/mol.

- Key Properties :

- Applications: Potential use in drug delivery due to morpholine’s solubility and bioavailability.

- Comparison : The morpholine group introduces basicity, contrasting with the electrophilic chlorocarbonyl in the target compound .

1-Chloroethyl 4-Nitrophenyl Carbonate

- Structure : Nitro group at the 4 position instead of chlorocarbonyl.

- Molecular Formula: C₉H₈ClNO₅ (estimated).

- Key Properties :

- Applications : Likely used in peptide synthesis or as a photoactive agent.

- Comparison : The nitro group’s electron-withdrawing nature contrasts with the methoxy groups’ electron-donating effects in the target compound .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Reactivity : The chlorocarbonyl group in the target compound facilitates nucleophilic substitution, enabling its use in synthesizing antimicrobial agents and heterocyclic derivatives .

- Synergistic Effects : Derivatives of N-[4-(chlorocarbonyl)phenyl] maleimide exhibit enhanced PVC stabilization when mixed with metal-based stabilizers (e.g., Ts period increased by 50% at 50:50 wt%) .

- Substituent Influence : Electron-donating groups (e.g., methoxy in the target compound) improve thermal stability, while electron-withdrawing groups (e.g., nitro) accelerate reaction rates .

生物活性

4-(Chlorocarbonyl)phenyl ethyl carbonate (CAS No. 57045-26-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorocarbonyl group attached to a phenyl ring, with an ethyl carbonate moiety. This unique combination of functional groups may confer distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 216.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 57045-26-8 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, leading to apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound exhibited significant bactericidal activity at concentrations lower than those required for conventional antibiotics.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced cell death in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The compound's ability to induce apoptosis was confirmed through Annexin V staining assays.

Case Studies

- Case Study on Antimicrobial Efficacy : A research project focused on developing novel antimicrobial agents highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study concluded that the compound could serve as a lead for further drug development.

- Cancer Research : Another study investigated the potential of this compound in cancer therapy. It was found to enhance the efficacy of existing chemotherapeutics when used in combination therapies, suggesting a synergistic effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。